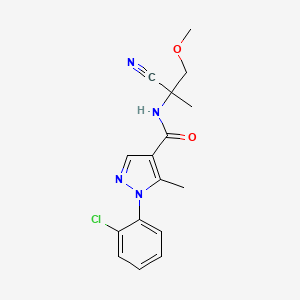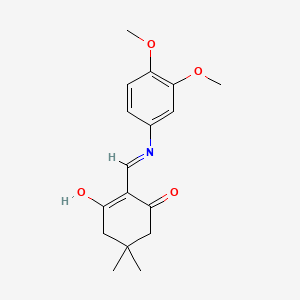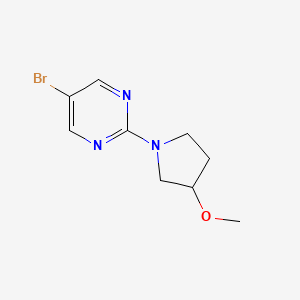
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a 3-methoxypyrrolidin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in an appropriate solvent, such as acetonitrile, and adding SMBI at room temperature. The reaction is usually complete within a few hours, yielding the desired brominated product.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various substituted pyrimidines, which are valuable intermediates in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to inhibit specific enzymes or receptors makes it a promising lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 5-Bromo-2-(bromomethyl)pyrimidine
- 5-Bromo-2-(chloromethyl)pyrimidine
- 5-Bromo-2-(methylthio)pyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is unique due to the presence of the 3-methoxypyrrolidin-1-yl group. This group imparts distinct chemical and biological properties, such as increased solubility and enhanced binding affinity to certain biological targets. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKQCBYZUFLRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/new.no-structure.jpg)
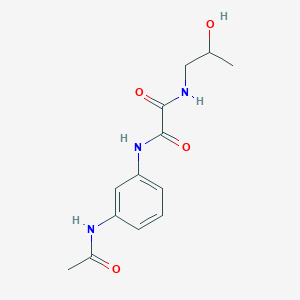
![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)
![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)
![(3-ETHOXYPROPYL)[(4-METHYLPHENYL)METHYL]AMINE](/img/structure/B2957013.png)
![3-(4-chlorophenyl)-1-(3,3-dimethyl-2-oxobutyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2957014.png)
![2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2957015.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine](/img/structure/B2957016.png)
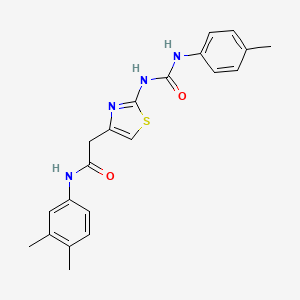
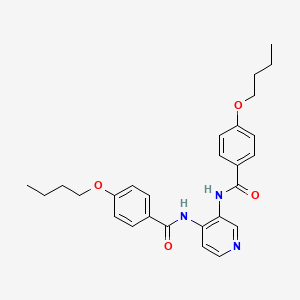
![2,4-dimethyl-6-[(morpholin-4-yl)methyl]phenol hydrochloride](/img/structure/B2957024.png)
